molecular formula C16H16N6OS B10925013 6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B10925013
M. Wt: 340.4 g/mol
InChI Key: RGYQVEDHKQTZJX-UHFFFAOYSA-N
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Description

6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that features a unique combination of heterocyclic structuresThe presence of the imidazo[1,2-a]pyridine moiety is particularly noteworthy, as it is recognized for its wide range of applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with appropriate sulfanyl and pyrazolo[4,3-d]pyrimidin-7-one precursors. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium persulfate (K2S2O8) and iodine (I2) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-ethyl-5-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one apart is its unique combination of heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N6OS

Molecular Weight

340.4 g/mol

IUPAC Name

6-ethyl-5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1-methylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H16N6OS/c1-3-22-15(23)14-12(8-17-20(14)2)19-16(22)24-10-11-9-21-7-5-4-6-13(21)18-11/h4-9H,3,10H2,1-2H3

InChI Key

RGYQVEDHKQTZJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=NN2C)N=C1SCC3=CN4C=CC=CC4=N3

Origin of Product

United States

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